(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-spiro[2.2]pentan-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5(8)6-4-7(6)2-3-7/h5-6,8H,2-4H2,1H3/t5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFWWMQHIRRUNX-LWOQYNTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC12CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC12CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1r 1 Spiro 2.2 Pentan 1 Yl Ethan 1 Ol and Chiral Spiro 2.2 Pentane Derivatives
General Approaches to Spiropentane (B86408) Synthesis
The construction of the highly strained spiropentane core has been explored through various synthetic strategies over the years. acs.orgnih.gov These methods range from classical cyclization reactions to modern catalytic approaches, each offering distinct advantages in terms of substrate scope and efficiency.
Historically, one of the initial methods for synthesizing the spiropentane skeleton involved 1,3-reductive dehalogenation reactions. acs.orgnih.gov This approach typically utilizes a precursor molecule containing two halogen atoms positioned appropriately for the formation of the two cyclopropane (B1198618) rings upon reduction. For instance, the treatment of 1,3-dihalo-2,2-bis(halomethyl)propanes with a reducing agent, such as zinc dust, can induce a double intramolecular cyclization to yield the spiropentane core. While foundational, these methods often lack the flexibility required for creating complex or highly substituted spiropentane derivatives. nih.gov
To achieve a greater degree of substitution on the spiropentane framework, methods involving the addition of cyclopropyl (B3062369) ylides have been developed. acs.orgnih.gov Specifically, cyclopropyl sulfur ylides can be reacted with α,β-unsaturated carbonyl compounds. acs.orgnih.gov This reaction proceeds via a Michael addition of the ylide to the unsaturated system, followed by an intramolecular cyclization to form the second cyclopropane ring, thus constructing the spiropentane structure. nih.gov This strategy allows for the introduction of various substituents carried by the unsaturated carbonyl precursor. A notable example is the addition of cyclopropyl sulfoxonium ylides to carbonyl compounds, which is a highly diastereoselective method for producing related oxaspiro[2.2]pentanes. nih.gov
A versatile and widely used approach for spiropentane synthesis involves the addition of carbenes or carbenoids to olefinic precursors like allenes or methylenecyclopropanes. acs.orgresearchgate.net Carbenes, often generated in situ from the metal-catalyzed decomposition of diazo compounds, can undergo a [2+1] cycloaddition with the double bonds of an allene (B1206475) or a methylenecyclopropane (B1220202) to afford the spiropentane skeleton. acs.orgnih.gov
Recent advancements have focused on using sulfones as stable and safe carbene equivalents, avoiding the hazards associated with diazo compounds. acs.orgbohrium.comnih.gov This strategy has been successfully applied to synthesize a variety of substituted arylspiro[2.2]pentanes. acs.orgnih.gov Furthermore, the use of zinc carbenoids in conjunction with chiral ligands, such as a chiral dioxaborolane, has enabled the synthesis of substituted spiropentanes with excellent enantiomeric ratios, marking a significant step towards asymmetric synthesis in this area. acs.orgnih.gov
Table 1: Examples of Carbene/Carbenoid Precursors in Spiropentane Synthesis
| Precursor Type | Reagents/Catalysts | Substrate | Key Feature |
| Diazo Compounds | Rh(II) or Cu(I) catalysts | Allenes, Methylenecyclopropanes | In situ carbene generation for [2+1] cycloaddition. acs.orgnih.gov |
| Sulfones | Strong base (e.g., t-BuOK) | Styrenes | Acts as a stable carbene equivalent, enhancing safety. acs.orgbohrium.com |
| Diiodomethane (B129776) | Zinc-Copper Couple (Simmons-Smith) | Allenes | Forms a zinc carbenoid for cyclopropanation. wiley-vch.de |
| gem-Dichloroalkanes | Chiral Catalyst | Alkenes | Precursors to nonstabilized carbenes for asymmetric cyclopropanation. researchgate.net |
An alternative and powerful strategy for constructing polysubstituted spiropentanes involves intramolecular reactions. One such method begins with the introduction of a good leaving group in a position alpha to an existing cyclopropyl ring. researchgate.net Subsequent intramolecular displacement of this leaving group by a nucleophile within the same molecule leads to the formation of the second cyclopropane ring, completing the spiropentane structure. researchgate.net
A more recent and sophisticated approach utilizes a regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes. acs.orgnih.gov In this methodology, an organocopper reagent adds to the cyclopropene (B1174273) double bond in a highly selective manner, directed by a functional group on the substrate. The resulting cyclopropyl copper intermediate then undergoes a rapid intramolecular nucleophilic substitution, displacing a leaving group to furnish the spiropentane as a single diastereomer. acs.orgnih.gov This powerful method allows for the preparation of diverse spiropentanes with up to five contiguous stereocenters and is amenable to enantioselective synthesis by starting with enantiopure precursors. acs.orgnih.gov
Enantioselective Synthesis of Chiral Spiro[2.2]pentane Alcohols
The creation of chiral centers, particularly in the synthesis of specific enantiomers like (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol, requires advanced asymmetric methodologies. While general strategies for the synthesis of chiral alcohols are well-established, their application to the rigid and strained spiropentane system necessitates specialized approaches. mdpi.com
A direct route to chiral amido-spiro[2.2]pentanes has been explored through the Simmons-Smith cyclopropanation of allenamides. nih.govrsc.orglookchem.com This reaction involves the double cyclopropanation of the allene moiety using reagents like diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂). researchgate.net While the reaction is generally efficient and provides a direct synthesis of the amido-spiro[2.2]pentane system, controlling the stereochemistry has proven challenging. nih.govrsc.org
Studies on the cyclopropanation of chiral, unsubstituted allenamides have shown that the reaction proceeds with low diastereoselectivity. nih.govlookchem.com This lack of selectivity is attributed to the facile cyclopropanation occurring through nearly equally distributed conformers of the allenamide. nih.govlookchem.com
Table 2: Diastereoselectivity in Simmons-Smith Cyclopropanation of Allenamides
| Substrate Type | Key Feature | Observed Diastereoselectivity | Reference |
| Chiral Unsubstituted Allenamides | Utilizes a chiral auxiliary on the amide nitrogen. | Low (e.g., undesirable diastereomeric ratio). | nih.gov |
| α-Substituted Allenamides | Introduction of a substituent at the α-position of the allene. | Improved selectivity, but competing mono-cyclopropanation observed. | rsc.orglookchem.com |
| Chiral Enamides (for comparison) | A related substrate with a single double bond. | High diastereoselectivity (e.g., 95:5 dr). | lookchem.com |
Attempts to improve the diastereoselectivity have included varying reaction conditions such as temperature and solvent, but these changes had minimal impact. nih.gov A more promising approach involves the use of α-substituted allenamides. Conformational analysis suggested that an α-substituent would favor one conformer due to allylic strain, potentially leading to higher selectivity. nih.govlookchem.com Indeed, this strategy did result in improved diastereoselectivity, but it also led to the formation of both mono- and bis-cyclopropanation products, complicating the synthesis. rsc.org Despite these challenges, this methodology represents a direct and viable pathway to enantiomerically enriched spiro[2.2]pentane systems that are structurally related to chiral alcohols.
Asymmetric Simmons-Smith Cyclopropanation of Allenamides
Diastereoselectivity in Unsubstituted and Substituted Allenamide Cyclopropanations
The Simmons-Smith cyclopropanation of allenamides presents a direct route to amido-spiro[2.2]pentanes. nih.gov However, the diastereoselectivity of this reaction is highly dependent on the substitution pattern of the allenamide precursor.
In contrast, the use of α-substituted allenamides can significantly improve the diastereoselectivity of the cyclopropanation reaction. lookchem.comresearchgate.net The presence of a substituent at the α-position can create a conformational bias, favoring one ground-state conformer over the other. lookchem.com This enhanced allylic strain in the less favored conformer directs the zinc carbenoid to approach a specific π-face of the allene, resulting in a higher diastereomeric excess of the desired spiro[2.2]pentane product. lookchem.com It has been observed that while the diastereoselectivity is improved with α-substituted allenamides, both mono- and bis-cyclopropanation products can be formed. nih.govlookchem.comresearchgate.net
Below is a table summarizing the effect of substitution on the diastereoselectivity of allenamide cyclopropanations:
| Allenamide Substrate | Substitution Pattern | Diastereoselectivity | Key Findings |
| Achiral allenamide 4 | α-Unsubstituted | Low | Excellent yields of amido-spiro[2.2]pentane 6, but with poor stereocontrol. researchgate.net |
| α-Substituted allenamides | α-Methyl | Improved | The presence of an α-methyl group enhances allylic strain, favoring one conformer and leading to improved diastereoselectivity. lookchem.com |
Chiral Auxiliary-Mediated Methodologies for Spiro[2.2]pentane Formation
Chiral auxiliaries are stereogenic groups that can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of various chiral molecules, including planar chiral [2.2]metacyclophanes, by directing the stereoselective introduction of functional groups. rcsi.comrcsi.com The auxiliary is typically removed in a subsequent step to yield the enantiomerically enriched product. wikipedia.org
In the context of spiro[2.2]pentane synthesis, chiral auxiliaries can be attached to the precursor molecules to induce facial selectivity during key bond-forming steps. For instance, a chiral auxiliary on an allenamide was investigated to improve the diastereoselectivity of bis-cyclopropanations, leading to amido-spiro[2.2]pentanes in good yields. lookchem.com The choice of the chiral auxiliary is crucial as it governs the degree of stereocontrol by creating a sterically biased environment. wikipedia.org
The addition of dichlorocarbene (B158193) to alkenes is a common method for the formation of dichlorocyclopropanes. The stereoselectivity of this addition can be influenced by the substrate and reaction conditions. In the synthesis of complex molecules, dichlorocarbene addition to bicyclic alkenes has been shown to proceed with exo-selectivity, which can be followed by rearrangement to form other cyclic systems. researchgate.net
While direct examples of chiral auxiliary-mediated diastereoselective dichlorocarbene additions for the synthesis of spiro[2.2]pentanes are not prevalent in the provided search results, the general principles of carbene chemistry suggest that a chiral auxiliary could be used to direct the approach of dichlorocarbene to a specific face of a precursor containing a double bond, thereby controlling the stereochemistry of the resulting spirocycle. Computational studies have shown that the addition of dichlorocarbene to cyclopropenes proceeds through an asymmetric, non-least-motion approach with low activation barriers. researchgate.net The stereochemical outcome in such reactions is often dictated by steric and electronic factors within the substrate, which can be manipulated by a chiral auxiliary.
Metal-Catalyzed Asymmetric Syntheses for Spiro[2.2]pentane Scaffolds
Metal-catalyzed asymmetric synthesis has become a powerful tool for the construction of chiral molecules, including those with spirocyclic architectures. scispace.com These methods often employ a chiral catalyst, which is typically a metal complex coordinated to a chiral ligand, to control the stereochemical outcome of the reaction. numberanalytics.com This approach allows for the catalytic generation of enantiomerically enriched products from prochiral substrates. scispace.com
For the synthesis of spiro[2.2]pentane scaffolds, metal-catalyzed reactions such as cyclopropanation and cycloaddition can be rendered asymmetric by the use of a suitable chiral catalyst. For example, the in-situ generation of a carbene from a diazo compound, catalyzed by a chiral metal complex, can lead to the enantioselective formation of a cyclopropane ring. nih.gov Transition metal-catalyzed carbocyclization reactions of 1,6-enynes have also been developed for the stereoselective assembly of complex cyclic scaffolds. rsc.org The choice of metal and ligand is critical for achieving high levels of enantioselectivity and diastereoselectivity. nih.gov
Chiral ligands play a central role in metal-catalyzed asymmetric synthesis by creating a chiral environment around the metal center. scispace.comnumberanalytics.com This chiral environment dictates the facial selectivity of the substrate's approach to the catalyst, thereby determining the stereochemistry of the product. numberanalytics.com The design and synthesis of efficient chiral ligands with strong metal affinity and a suitable chiral backbone are crucial for the success of these reactions. scispace.com
In the context of spiro compound synthesis, the rigid framework of chiral spiro ligands can minimize the number of possible conformations, which is beneficial for achieving high selectivity. scispace.com The C2-symmetric structural feature of many spiro ligands is particularly effective in inducing chirality. scispace.com The steric and electronic properties of the chiral ligand can be fine-tuned to optimize the reactivity and selectivity of the metal catalyst for a specific transformation. nih.gov This level of control is essential for the stereodivergent synthesis of molecules with multiple stereocenters, where different stereoisomers can be accessed by simply switching the chiral ligand. nih.gov
Formation of Oxaspiro[2.2]pentanes as Intermediates
Oxaspiro[2.2]pentanes are highly strained, reactive molecules that serve as versatile intermediates in organic synthesis. nih.govlookchem.com Their high strain energy, comparable to that of spiropentane, makes them susceptible to ring-opening reactions, which can be exploited for the construction of more complex molecular architectures. lookchem.com
The most common method for the synthesis of oxaspiro[2.2]pentanes is the epoxidation of alkylidenecyclopropanes. nih.govlookchem.com This reaction can be achieved using various oxidizing agents, such as peracetic acid. nih.gov The diastereoselectivity of the epoxidation can be modest, but the presence of a directing group on the substrate can improve it. nih.gov
Once formed, oxaspiro[2.2]pentanes can undergo a variety of transformations. Treatment with a Lewis acid or thermal induction can lead to a ring expansion, forming a cyclobutane (B1203170) through a stabilized cyclopropyl carbinyl cation intermediate. nih.gov Base-mediated rearrangements of oxaspiro[2.2]pentanes can yield vinylcyclopropanols or propionyl olefins, while acid treatment can produce cyclobutanones. lookchem.com The utility of oxaspiro[2.2]pentanes as synthetic intermediates has been demonstrated in the total synthesis of natural products and other complex molecules. nih.gov
Stereochemical Control and Chiral Induction in Spiro 2.2 Pentane Chemistry
Strategies for Diastereoselective Synthesis of Spiro[2.2]pentane Derivatives
The controlled synthesis of polysubstituted spiropentanes, particularly those with multiple contiguous stereocenters, is a significant challenge in organic chemistry. Several strategies have been developed to achieve high diastereoselectivity.
Another established route to spiro[2.2]pentane derivatives, specifically oxaspiro[2.2]pentanes, is the addition of cyclopropyl (B3062369) sulfoxonium ylides to carbonyl compounds. nih.gov This reaction is known to be highly diastereoselective, proceeding through an equatorial attack of the ylide on the carbonyl carbon in cyclic substrates. nih.gov However, an enantioselective variant of this specific process has not yet been developed. nih.gov
Other historical and modern methods for synthesizing the spiropentane (B86408) core include:
1,3-reductive dehalogenation reactions . nih.gov
Addition of cyclopropyl sulfur ylides to α,β-unsaturated carbonyl derivatives. nih.gov
Carbene addition to alkylidenecyclopropanes or allenes, which can produce various substitution patterns. nih.govresearchgate.net The use of a zinc carbenoid with a chiral dioxaborolane ligand has been shown to yield substituted spiropentanes with excellent enantiomeric ratios. nih.gov
The table below summarizes the diastereoselectivity achieved in the synthesis of a spiropentane methanol (B129727) derivative using a directed carbometalation strategy.
| Starting Material | Product | Diastereoselectivity |
| Ester 6b-1 (reduced to alcohol 7b-1) | Spiropentane Methanol 8b-1 | Single diastereomer |
| Tosylate 7a-1 | Spiropentane Methanol 8a-1 | Single diastereomer |
This table is based on findings where a reduction of an ester to a strongly chelating alcohol derivative, followed by the addition of MeCu at low temperature, promoted a fully diastereoselective carbometalation and subsequent intramolecular nucleophilic substitution to yield the product as a single diastereomer. nih.gov
Mechanisms of Chiral Transfer in Rearrangement Reactions of Spirocyclic Systems
The transfer of chiral information is a fundamental concept in stereoselective synthesis, where stereochemical information is transmitted from a component of the reaction—such as a substrate, reagent, or catalyst—to the product. nih.gov This transfer is most effective through highly ordered transition states where specific molecular interactions favor one reaction pathway significantly over others. nih.gov
In the context of spirocyclic systems, rearrangement reactions provide a platform to study these chiral transfer mechanisms. The high strain energy of small rings like those in spiro[2.2]pentane derivatives can be a driving force for such transformations. nih.gov For instance, oxaspiro[2.2]pentanes undergo a characteristic rearrangement to form cyclobutanones. nih.gov This reaction is driven not only by the release of ring strain from both the epoxide and cyclopropane (B1198618) rings but also by the formation of a stable carbon-oxygen double bond. nih.gov The stereochemical information from the starting spirocycle can be transferred to the resulting cyclobutanone, and high selectivity can be achieved by optimizing reaction conditions, such as the choice of a Lewis acid. nih.gov
Another documented rearrangement involves the transformation of 1,1-diphenylspiro[2.2]pentane into 1,1-diphenylspiro[2.3]hexane, a reaction that proceeds when using a trimethylaluminum/diiodomethane (B129776) reagent in dichloromethane. researchgate.net The mechanism of such rearrangements is crucial for understanding how the stereochemical integrity of the initial spiro[2.2]pentane core influences the stereochemistry of the expanded spiro[2.3]hexane product. researchgate.net
Conformational Analysis and Its Influence on Stereoselectivity
Conformational analysis is a critical tool for understanding and predicting the stereochemical outcomes of reactions involving flexible or semi-rigid molecules. windows.net The three-dimensional shape (conformation) that a molecule adopts can significantly influence its reactivity and the stereoselectivity of its transformations. windows.net For spiro[2.2]pentane systems, the rigid and dissymmetric scaffold provides a unique conformational landscape that can be exploited for stereocontrol. acs.org
In the diastereoselective synthesis of amido-spiro[2.2]pentane systems, conformational analyses have been employed to significantly improve diastereoselectivity. researchgate.net The relative orientation of substituents and reactive centers, dictated by the preferred conformation, can direct an incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer. researchgate.net
The influence of conformation is also evident in the rearrangement of diastereomeric 1,4-dioxaspiro[2.2]pentane systems. nih.gov The different conformations of the diastereomers can lead to vastly different reaction outcomes. For example, in an oxidative cyclization, the use of an alcohol with one stereochemistry can lead to spontaneous cyclization to a cis-substituted pyran. nih.gov This is attributed to the destabilization of an unproductive hydrogen-bonded conformation due to steric interactions, which in turn promotes a productive conformation that leads to the observed product. nih.gov This demonstrates a clear link between the ground-state conformation of a spirocyclic intermediate and the stereoselectivity of the subsequent reaction. nih.gov
Investigations of Stereomutation Reactions in Spiropentane Analogs
Stereomutation refers to the isomerization process where stereoisomers are interconverted. For spiropentane and its derivatives, these reactions have been investigated through computational studies to understand the underlying potential energy surfaces. figshare.com
Ab initio calculations have been used to explore the stereomutation of spiropentane itself, as well as its cis- and trans-1,2-dimethylspiropentane analogs. figshare.com The process is believed to proceed through the cleavage of a peripheral bond (e.g., between C-1 and C-2) to form a diradical intermediate. figshare.com The calculations revealed that for all three compounds, the lowest energy pathway for stereomutation is a conrotatory process. figshare.com This preference is influenced by the weakly electron-donating nature of the cyclopropane ring. figshare.com
A key finding from these computational studies was a reinterpretation of earlier experimental results. figshare.com The calculations showed that for the diradical formed from cis-1,2-dimethylspiropentane, the s-cis-methyl conformation is lower in energy than the s-trans-methyl conformation of the diradical formed from the trans isomer. figshare.com This difference in diradical stability, combined with a statistical factor, explains the experimental observation that double rotation is more favored in the stereomutation of the cis isomer than the trans isomer. figshare.com The stability of the s-cis diradical is partly attributed to a long-range attraction between the s-cis methyl group at C-1 and the nonbonding p-π atomic orbital at C-3. figshare.com
| Compound | Intermediate Diradical Conformation | Stereomutation Pathway Preference |
| Spiropentane | Diradical 2 | Conrotatory |
| cis-1,2-dimethylspiropentane | Diradical 6 (s-cis-methyl) | Double rotation preferred |
| trans-1,2-dimethylspiropentane | Diradical 5 (s-trans-methyl) | Single rotation pathway more competitive |
This table summarizes the computational findings on the stereomutation pathways for spiropentane and its dimethyl analogs. figshare.com
Reactivity Profiles and Transformation Pathways of Spiro 2.2 Pentane Systems
Isomerization Reactions and Skeletal Rearrangements
Isomerization and skeletal rearrangements are characteristic reactions of spiro[2.2]pentane systems, driven by the thermodynamic imperative to alleviate ring strain. For (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol, the hydroxyl group serves as a potential trigger for such transformations, particularly under acidic conditions where it can be protonated to form a good leaving group (water).
A notable rearrangement in related systems is the expansion of one of the cyclopropane (B1198618) rings to a more stable cyclobutane (B1203170) ring. For instance, substituted alkylidenecyclopropanes have been shown to rearrange to 1,1-disubstituted spiro[2.3]hexanes. researchgate.net A plausible mechanism for the conversion of a 1,1-disubstituted spiro[2.2]pentane to a spiro[2.3]hexane has been proposed, underscoring the propensity of these systems to undergo skeletal reorganization. researchgate.net While specific studies on this compound are limited, the generation of a carbocation at the carbon atom attached to the hydroxyl group would likely initiate a cascade of rearrangements within the spiro[2.2]pentane core.
Table 1: Examples of Skeletal Rearrangements in Spiro-fused Systems
| Starting Material | Conditions | Product(s) |
|---|---|---|
| Substituted alkylidenecyclopropanes | Me₃Al/CH₂I₂ in CH₂Cl₂ | 1,1-disubstituted spiro[2.3]hexanes |
| Chroman-3-spirocyclopropan-4-ols | Acid catalysis | 3-substituted 2H-chromens |
Ring-Opening Processes and Mechanistic Studies
The secondary alcohol functionality in this compound is strategically positioned to form a cyclopropylcarbinyl-type cation upon dehydration. These cations are renowned for their rapid and often complex rearrangements, which serve to delocalize the positive charge and relieve the inherent strain of the three-membered ring.
The generation of a carbocation at the carbinol center of this compound would create a highly energetic and reactive intermediate. This species could then follow several rearrangement pathways:
Ring Expansion: The adjacent cyclopropyl (B3062369) ring can participate in stabilizing the positive charge, facilitating an expansion to a less strained cyclobutyl cation. This is a characteristic reaction of cyclopropylcarbinyl systems.
Homoallylic Rearrangement: The cyclopropylcarbinyl cation can undergo rearrangement to a homoallylic cation, leading to the formation of an acyclic or a larger ring structure containing a double bond. Research on other spiro cyclopropyl carbinols has demonstrated their stereoselective rearrangement into homoallylic systems under acidic conditions.
Intramolecular Cyclization: Depending on the specific reaction conditions and the molecular structure, the carbocation could be trapped by an internal nucleophile.
The precise outcome of these carbocation-mediated rearrangements is highly sensitive to the reaction conditions, including the solvent, temperature, and the nature of the acid or Lewis acid catalyst employed. Notably, there has been progress in developing artificial organic catalysts that can mimic natural enzymes to achieve asymmetric rearrangements of cyclopropylcarbinyl cations, offering a pathway to stereocontrolled transformations.
While this compound is an alcohol and not an epoxide, the principles of nucleophilic reactions on strained spirocyclic systems are relevant. If the hydroxyl group is converted into a good leaving group, the resulting electrophilic center would be susceptible to nucleophilic attack. The significant ring strain of the spiro[2.2]pentane skeleton would be expected to influence the regioselectivity and stereochemistry of such a substitution reaction.
In analogous systems, such as spiro-epoxyoxindoles, ring-opening hydrolysis has been successfully carried out using reusable acid catalysts to yield vicinal diols. This demonstrates the feasibility of opening strained spirocyclic frameworks under suitable catalytic conditions.
Fragmentation Chemistry Under Thermal Conditions
Due to their substantial ring strain, spiro[2.2]pentane and its derivatives exhibit limited thermal stability and are susceptible to fragmentation at elevated temperatures. Although specific thermal decomposition studies on this compound are not readily found in the literature, the general fragmentation behavior of the parent spiro[2.2]pentane has been examined.
Under electron ionization (EI) conditions in mass spectrometry, spiro[2.2]pentane displays characteristic fragmentation pathways involving the cleavage of its strained rings. For this compound, mass spectral analysis would likely reveal an initial loss of a water molecule from the molecular ion, followed by fragmentation of the spiro[2.2]pentane core. The fragmentation process would be driven by the formation of the most stable carbocations and radical cations.
Computational studies on the thermal decomposition of related cyclic ethers, such as derivatives of 2H-dihydropyran, suggest that these reactions often proceed through concerted, unimolecular pathways involving cyclic transition states. It is plausible that the thermal decomposition of spiro[2.2]pentane derivatives could follow a similar concerted mechanism.
Reaction Pathways Involving Spiro[2.2]pentane Intermediates
The spiro[2.2]pentane unit can act as a valuable intermediate in the synthesis of more elaborate molecular structures. The inherent reactivity of this strained system allows for its conversion into a diverse array of other cyclic and acyclic compounds.
For instance, the formation of a carbocation adjacent to the spiro[2.2]pentane ring, as would occur with this compound under acidic conditions, can trigger cascade reactions. Such cascades can involve a sequence of bond migrations and ring openings to produce structurally complex products. The design of catalytic systems that can control the stereochemical course of these rearrangements is a field of ongoing research.
Furthermore, related strained spirocyclic systems, like spiro(nitrocyclopropane)oxindoles, have been shown to participate in ring-opening/cyclization cascade reactions to construct complex heterocyclic architectures. This highlights the synthetic potential of strained spirocyclic intermediates in the assembly of intricate molecules. The reactivity of this compound could potentially be exploited in a similar manner to access novel carbocyclic frameworks.
Advanced Spectroscopic and Computational Investigations of Spiro 2.2 Pentane Frameworks
Ab Initio Molecular Orbital Studies on Spiro Compound Structures and Energies
Ab initio molecular orbital theory offers a foundational computational approach for studying molecules without reliance on empirical parameters. For spiro[2.2]pentane and its derivatives, these methods have been employed to calculate key properties such as molecular geometry, total energy, and vibrational frequencies. acs.org Studies have utilized levels of theory like Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) with basis sets such as 6-31G* to predict structural parameters and compare them with experimental data. acs.org
These calculations confirm the D2d symmetry of the parent spiropentane (B86408) molecule and provide detailed geometric data. acs.org For instance, electron diffraction experiments have shown two distinct C-C bond lengths: shorter bonds connected to the central spiro carbon (approximately 146.9 pm) and longer bonds between the methylene (B1212753) groups (approximately 151.9 pm). wikipedia.org Ab initio methods can reproduce and refine these structural details. acs.org Furthermore, theoretical studies have investigated the C5H9+ ions that result from the gas-phase protonation of spiropentane, identifying a corner-protonated intermediate as a local minimum on the potential energy surface. researchgate.net
Table 1: Comparison of Theoretical and Experimental Structural Parameters for Spiropentane
| Parameter | Ab Initio (MP2/6-31G*) | Electron Diffraction |
|---|---|---|
| C-C (spiro) Bond Length | Data not available in snippets | 146.9 pm wikipedia.org |
| C-C (distal) Bond Length | Data not available in snippets | 151.9 pm wikipedia.org |
| C-C-C Angle (at spiro C) | Data not available in snippets | 62.2° wikipedia.org |
Density Functional Theory (DFT) Applications in Spiropentane Isomer Analysis
Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure and energetics of molecules, offering a balance between computational cost and accuracy. In the context of spiropentane and its isomers, DFT methods like B3LYP and M06-2X are instrumental in analyzing relative stabilities and intermolecular interactions. acs.orgnih.gov
Computational studies on pentane (B18724) isomers, such as n-pentane, isopentane, and neopentane, demonstrate how DFT can elucidate the recognition and selectivity mechanisms in various chemical environments. mdpi.comresearchgate.net This approach is directly applicable to the analysis of constitutional isomers of substituted spiro[2.2]pentane frameworks. By calculating the total electronic energies of different isomers, researchers can predict their relative stabilities and equilibrium populations. nih.gov For example, the stability of host-guest complexes involving various isomers can be evaluated using dispersion-corrected DFT, providing insights into non-covalent interactions that play a crucial role in supramolecular chemistry. nih.gov The choice of functional and basis set is critical, with methods like B3LYP/6-311++G(d,p) being commonly used for such analyses. nih.gov
Computational Characterization of Heterocyclic Spiro[2.2]pentane Cations
The introduction of heteroatoms into the spiro[2.2]pentane skeleton creates heterocyclic analogs with modified electronic properties. Computational methods are essential for characterizing these novel structures, particularly their cationic forms. Ab initio and DFT calculations have been performed on species like azaspiropentanes, where nitrogen atoms replace one or more carbon atoms in the framework. acs.org
Theoretical studies at the MP2 and B3LYP levels of theory using the 6-311++G(d,p) basis set have been used to determine optimized structural parameters and enthalpies of formation for these heterocyclic compounds. acs.org A key property that can be computed is the proton affinity, which describes the tendency of the molecule to accept a proton and form a cation. By calculating the energy difference between the neutral heterocyclic molecule and its protonated (cationic) form, researchers can predict the most likely sites of protonation and the stability of the resulting cation. These computational investigations provide valuable data on the structural and energetic consequences of incorporating heteroatoms and positive charges into the strained spiropentane system. acs.org
Theoretical Assessments of Strain Energy and Relative Stability through Isodesmic Reactions
The spiro[2.2]pentane framework is characterized by significant ring strain due to the presence of two fused three-membered rings. solubilityofthings.com A powerful theoretical method for quantifying this strain energy is the use of isodesmic reactions. umsl.edu An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type (e.g., C-C, C-H) is conserved on both the reactant and product sides. nih.gov
This conservation of bond types allows for the cancellation of systematic errors in computational methods, leading to more accurate calculations of reaction enthalpies. umsl.eduresearchgate.net The calculated enthalpy of an isodesmic reaction represents the deviation from the simple additivity of bond energies, which can be directly interpreted as strain energy, resonance stabilization, or other electronic effects. umsl.edu By designing an appropriate isodesmic reaction, the strain energy of a molecule like spiro[2.2]pentane can be estimated by comparing its calculated heat of formation to those of simpler, unstrained reference molecules. nih.gov
Table 2: Example of a Hypothetical Isodesmic Reaction for Spiro[2.2]pentane
| Reactants | Products |
|---|---|
| Spiro[2.2]pentane + 4 CH₄ | 2 CH₃-CH₃ + (CH₃)₄C |
| Bond Count (Reactants) | Bond Count (Products) |
| 16 C-H bonds | 16 C-H bonds |
The enthalpy of this reaction, calculated computationally, would provide a measure of the strain energy in the spiro[2.2]pentane molecule.
Application of Nucleus-Independent Chemical Shifts (NICS) for Aromaticity Evaluation
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule based on its magnetic properties. acs.orggithub.io It is calculated as the negative of the absolute magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). mdpi.comresearchgate.net A negative NICS value is indicative of a diamagnetic ring current and aromaticity, while a positive value suggests a paramagnetic ring current and antiaromaticity. github.ioresearchgate.net
Table 3: General Interpretation of NICS Values
| NICS Value | Indication |
|---|---|
| Large Negative (< 0) | Aromatic |
| Near Zero (≈ 0) | Non-aromatic |
Quantum Chemical Topology Approaches (e.g., Atoms in Molecules Methodology) for Bonding Characterization
Quantum Chemical Topology, particularly the Atoms in Molecules (AIM) theory developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to characterize its chemical bonding. This approach partitions a molecule into distinct atomic regions, or "basins," based on the topology of the electron density.
The analysis focuses on critical points in the electron density, especially bond critical points (BCPs) located along the path of maximum electron density between two bonded nuclei. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. For instance, a high electron density and a negative Laplacian are characteristic of a shared-shell covalent interaction, while low density and a positive Laplacian indicate a closed-shell interaction (e.g., ionic or van der Waals). Applying the AIM methodology to the highly strained bonds within the spiro[2.2]pentane framework would offer a quantitative description of its unique bonding. It could be used to analyze the nature of the bonds involving the central quaternary carbon and to characterize the bent bonds within the three-membered rings, providing deeper insights into the sources of its structural strain and chemical reactivity.
Theoretical Vibrational Spectroscopy and Thermodynamic Property Calculations
Computational chemistry is a powerful tool for predicting the vibrational spectra of molecules. For spiro[2.2]pentane, ab initio and DFT calculations have been used to compute its vibrational frequencies. acs.org These theoretical calculations provide a full set of vibrational modes, which can be compared with experimental infrared (IR) and Raman spectra to aid in their assignment. acs.org Methods such as MP2/6-31G* have been shown to yield vibrational spectra that are in good agreement with experimental results. acs.org
Once the vibrational frequencies are calculated, they can be used to compute various thermodynamic properties through statistical mechanics. rsc.org Key thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be determined for a given temperature and pressure. flvc.orgflvc.org These calculations are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it participates. The ability to theoretically predict both spectroscopic and thermodynamic properties is invaluable for studying novel or transient species within the spiro[2.2]pentane family.
Table of Mentioned Compounds
| Compound Name |
|---|
| (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol |
| Spiro[2.2]pentane |
| n-pentane |
| isopentane |
| neopentane |
| azaspiropentane |
| methane |
| ethane |
| 2,2-dimethylpropane (tetramethylmethane) |
| benzene |
| pyridine |
NMR Chemical Shift and Coupling Constant Predictions for Spiroalkanes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For complex three-dimensional structures like spiroalkanes, computational methods for predicting NMR parameters, such as chemical shifts and coupling constants, are of paramount importance. These predictive tools, often leveraging quantum chemical calculations, provide valuable insights into the intricate relationship between the unique geometry of spirocyclic systems and their spectroscopic signatures.
Recent advancements in computational chemistry have enabled the accurate prediction of NMR parameters, which is particularly useful for strained ring systems like spiro[2.2]pentane. The high degree of ring strain and unusual bonding environments, especially at the spiro carbon, present a unique challenge and area of interest for theoretical studies. researchgate.net
Detailed Research Findings
Computational studies, particularly those employing high-level ab initio methods, have been instrumental in understanding the nuances of NMR spectra for spiroalkanes. The focus of much of this research has been on the carbon-carbon spin-spin coupling constants (J-couplings) involving and across the spirocarbon. These studies have revealed significant effects of ring strain on the magnitude and sign of these coupling constants. researchgate.net
For the parent compound, spiro[2.2]pentane, the geometry is characterized by two fused three-membered rings. This arrangement results in significant bond angle distortion from the ideal sp3 hybridization. Electron diffraction studies have determined that the bonds to the central spiro carbon are shorter than the other C-C bonds within the cyclopropane (B1198618) rings. wikipedia.org This unique geometry directly influences the electronic environment of the carbon and hydrogen atoms, which in turn governs their NMR chemical shifts and coupling constants.
Theoretical calculations have shown that the one-bond carbon-hydrogen coupling constants (¹JCH) in spiro[2.2]pentane are influenced by the hybridization of the carbon atoms. The strained nature of the cyclopropane rings leads to an increase in the s-character of the C-H bonds, resulting in larger ¹JCH values than those observed in typical alkanes.
Furthermore, non-empirical calculations at the Second Order Polarization Propagator Approximation (SOPPA) level have been used to investigate carbon-carbon spin-spin coupling constants in a series of spiroalkanes, including spiro[2.2]pentane. nih.gov These studies have highlighted interesting structural trends that arise from the specific geometries and bonding environments at the spiro carbon. nih.gov
For the specific compound, This compound , while direct experimental NMR data is not extensively published, predictions can be made based on the foundational data from spiro[2.2]pentane and the known effects of substituents. The introduction of a 1-hydroxyethyl group at one of the cyclopropyl (B3062369) carbons would be expected to cause a significant downfield shift for the attached carbon (C1) and the adjacent spirocarbon. The proton attached to C1 would also experience a downfield shift. The magnitude of these shifts can be estimated using empirical additivity rules or, more accurately, through dedicated computational modeling.
The prediction of coupling constants in such a substituted spiroalkane is also a subject for computational analysis. The dihedral angles between protons on the ethan-1-ol side chain and those on the spiro[2.2]pentane ring will be crucial in determining the vicinal proton-proton coupling constants (³JHH), which can provide valuable information about the conformational preferences of the molecule. Machine learning models are also emerging as powerful tools for the accurate prediction of scalar coupling constants, taking into account factors like dihedral angles, substituent electronegativities, and ring strain. medium.com
Data Tables
To illustrate the typical ranges of predicted NMR parameters for the spiro[2.2]pentane framework, the following tables present calculated and experimental data for the parent compound and generalized predictions for a substituted derivative like This compound .
Table 1: Predicted ¹³C NMR Chemical Shifts for Spiro[2.2]pentane and a Substituted Derivative
| Atom | Spiro[2.2]pentane (Predicted δ, ppm) | This compound (Predicted δ, ppm) |
| Spiro Carbon | ~20-30 | ~25-35 |
| CH₂ (unsubstituted ring) | ~5-15 | ~5-15 |
| CH (substituted ring, C1) | - | ~30-40 |
| CH₂ (substituted ring) | - | ~10-20 |
| CH₃ (ethanol side chain) | - | ~15-25 |
| CH (ethanol side chain) | - | ~60-70 |
Note: These are estimated values and can vary based on the computational method and solvent.
Table 2: Predicted ¹H NMR Chemical Shifts for Spiro[2.2]pentane and a Substituted Derivative
| Atom | Spiro[2.2]pentane (Predicted δ, ppm) | This compound (Predicted δ, ppm) |
| CH₂ Protons | ~0.8-1.2 | ~0.7-1.5 |
| CH Proton (on C1) | - | ~1.5-2.0 |
| CH₃ Protons (ethanol side chain) | - | ~1.1-1.3 |
| CH Proton (ethanol side chain) | - | ~3.5-4.0 |
| OH Proton | - | Variable |
Note: These are estimated values. The chemical shift of the OH proton is highly dependent on concentration, solvent, and temperature.
Table 3: Representative Calculated Carbon-Carbon Coupling Constants (JCC) in Spiroalkanes
| Coupling | Spiro[2.2]pentane (Hz) | Spiro[2.3]hexane (Hz) |
| ¹J(C1,C2) | ~10-15 | ~10-15 (in cyclopropane ring) |
| ¹J(C1,C3) (spiro) | ~20-25 | ~15-20 |
| ²J(C1,C4) (cross-ring) | ~(-5) - (-10) | ~(-5) - (-10) |
Source: Adapted from non-empirical calculations of NMR indirect carbon-carbon coupling constants in spiroalkanes. nih.gov The exact values can vary with the level of theory used in the calculations.
Synthetic Applications of Spiro 2.2 Pentane Derivatives in Complex Molecule Construction
Utilization as Chiral Synthons in Stereoselective Organic Transformations
The intrinsic chirality of molecules such as (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol makes the spiro[2.2]pentane scaffold a valuable chiral synthon in asymmetric synthesis. The defined stereochemistry of the spirocyclic core can be used to direct the formation of new stereocenters with high selectivity. This approach is a cornerstone of modern stereoselective synthesis, which aims to prepare single enantiomers of chiral molecules. mdpi.comethz.ch
The application of chiral spiro[2.2]pentane derivatives is particularly evident in reactions where controlling the three-dimensional arrangement of atoms is crucial. For instance, the dissymmetric nature of the spiropentane (B86408) scaffold has been leveraged in diastereoselective and enantioselective transformations. academie-sciences.fr A key strategy involves using an enantiopure starting material from the "chiral pool" to introduce new stereocenters with a defined configuration relative to the existing chiral center. ethz.ch The rigid structure of the spirocycle effectively shields one face of a reactive site, forcing an incoming reagent to attack from the less hindered direction, thereby ensuring high stereocontrol. This principle is fundamental in the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired efficacy.
Table 1: Strategies in Asymmetric Synthesis
| Strategy | Description | Relevance to this compound |
|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring or readily available enantiopure compounds as starting materials. ethz.ch | The "(1R)" designation indicates it is a single enantiomer, making it an ideal starting point for chiral pool synthesis. |
| Chiral Auxiliaries | An enantiopure group is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. ethz.ch | The chiral spiro[2.2]pentyl ethanol (B145695) moiety could potentially serve as a chiral auxiliary to control reactions on an attached prochiral molecule. |
| Substrate Control | The existing stereocenters in a molecule dictate the stereochemical outcome of a new reaction. | The stereocenter at the carbinol group and the spirocyclic core can direct subsequent transformations on the molecule. |
Building Blocks for Diverse Organic Molecules and Scaffolds
Spiro[2.2]pentanes are considered intriguing building blocks for medicinal chemistry campaigns due to their rigid carbocyclic structure, well-defined exit vectors (the specific angles at which substituents protrude from the core), and high fraction of sp³-hybridized carbon atoms (Fsp³). nih.gov An increased Fsp³ character is often associated with improved clinical success rates for drug candidates, as it provides access to three-dimensional chemical space, moving away from the "flatland" of aromatic-rich molecules. bldpharm.com
The use of spirocyclic modules allows for the synthesis of innovative scaffolds that creatively exploit three dimensions. This is crucial for exploring new regions of chemical space and designing molecules that can interact with complex biological targets in a highly specific manner. nih.gov The dense and rigid nature of the spiro[2.2]pentane core creates spatially well-defined orientations for attached functional groups, which can be systematically altered to probe structure-activity relationships (SAR). This makes compounds like this compound attractive starting points for creating libraries of diverse, three-dimensional molecules for biological screening. nih.gov
Preparation of Natural and Unnatural Product Analogs
The spirocyclic motif is present in a variety of natural products, and synthetic strategies to access these structures are of significant interest. rsc.org Spiro[2.2]pentane derivatives and their close relatives, such as oxaspiro[2.2]pentanes, have proven to be valuable intermediates in the synthesis of both natural products and their designed analogs. nih.gov The synthesis of analogs is a powerful strategy in drug discovery, allowing chemists to simplify complex natural structures, improve their properties, or probe their mechanism of action. rsc.orgresearchgate.net
Several synthetic strategies, such as Diverted Total Synthesis (DTS), allow for modifications at various stages of a synthetic route to a natural product, enabling the creation of a library of related analogs. rsc.orgresearchgate.net For example, oxaspiro[2.2]pentanes have been used as key intermediates in the diastereoselective synthesis of the acetogenin (B2873293) natural product muricatacin (B138324) and the pheromone japonilure. nih.gov They have also been employed in the synthesis of carbocyclic analogs of oxetanocin, an antibiotic and antiviral natural product. nih.gov These examples highlight the utility of the strained spiro[2.2]pentane system in facilitating complex bond formations and rearrangements necessary to construct intricate molecular frameworks.
Table 2: Examples of Natural Product Classes Synthesized Using Spirocyclic Intermediates
| Natural Product/Analog | Class | Spirocyclic Intermediate Application | Reference |
|---|---|---|---|
| Muricatacin | Acetogenin | Diastereoselective synthesis via an oxaspiro[2.2]pentane. | nih.gov |
| Japonilure | Pheromone | Synthesis accomplished using an oxaspiro[2.2]pentane intermediate. | nih.gov |
| Oxetanocin Analogues | Antibiotic/Antiviral | Construction of the core carbocyclic ring system from an oxaspiro[2.2]pentane. | nih.gov |
| Spirotetronates | Polyketides | The spirotetronate core is a key structural feature, and its synthesis involves complex stereoselective strategies. | academie-sciences.fr |
Design of Conformationally Constrained Analogues for Bioactive Systems
One of the most powerful applications of the spiro[2.2]pentane scaffold is in the design of conformationally constrained analogues of biologically active molecules. nih.gov By replacing a flexible portion of a molecule with a rigid spirocyclic core, chemists can lock the molecule into a specific three-dimensional shape. This allows for the study of the "bioactive conformation"—the precise shape a molecule must adopt to bind to its biological target, such as a receptor or enzyme.
A prominent example is the use of the spiro[2.2]pentane scaffold to create rigid analogues of the neurotransmitter L-glutamic acid. nih.gov By constraining the molecule, researchers were able to probe the specific spatial requirements for binding to various glutamate (B1630785) receptors. Similarly, a spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] structure, which features a spiro center, was designed as a conformationally restricted analogue of acetylcholine (B1216132). nih.gov This rigid analogue proved to be a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor, demonstrating how conformational restriction can lead to enhanced selectivity and efficacy. nih.gov The rigid framework of this compound provides a clear starting point for applying this design principle to other bioactive systems.
Contributions to Novel Material Design, Including Polymers and Nanomaterials
The unique physical and structural properties of spiro[2.2]pentane derivatives make them attractive candidates for the design of novel materials. Their compact, rigid, and three-dimensional nature can be imparted to larger structures like polymers and nanomaterials, leading to materials with unique properties.
In polymer science, incorporating rigid spirocyclic units into a polymer backbone can significantly alter the material's physical properties, such as its glass transition temperature, thermal stability, and mechanical strength. Polymer nanoparticles (PNPs) are another area of intense research, with applications ranging from drug delivery to catalysis. mdpi.comresearchgate.net The synthesis of PNPs often involves the self-assembly of polymers, and incorporating structurally unique monomers derived from spiro[2.2]pentanes could lead to nanoparticles with novel morphologies and functionalities. mdpi.com
Furthermore, in the field of nanomaterials, spiro compounds can be used as ligands to create complex structures like metal-organic frameworks (MOFs). The defined geometry of spirocyclic ligands can direct the assembly of metal ions into porous materials with tailored pore sizes and chemical environments, suitable for applications in gas storage, separation, and catalysis. The surface of nanomaterials can also be functionalized with polymers or small molecules to enhance their biocompatibility or stability, a process where spirocyclic linkers could offer unique advantages due to their rigid and well-defined structures. nih.gov
Emerging Research Avenues and Future Challenges in Spiro 2.2 Pentane Chemistry
Development of Enantioselective Methodologies for Underexplored Reactions
The enantioselective synthesis of spiro[2.2]pentane derivatives, such as (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol, remains a significant challenge due to the steric hindrance and unique geometry of the spirocyclic core. While diastereoselective methods have seen some success, the development of general and efficient enantioselective strategies is still in its early stages.
One promising approach is the enantioselective epoxidation of cyclopropenes, which can yield optically active oxaspiro[2.2]pentanes. nih.gov These intermediates can then be transformed into a variety of chiral spiro[2.2]pentane derivatives. However, the modest enantiomeric excess achieved in some cases highlights the need for more effective catalytic systems. nih.gov
Another avenue of exploration is the kinetic resolution of racemic secondary alcohols bearing a spiropentyl group. Organocatalytic kinetic resolution, which has been successfully applied to a range of secondary alcohols, could be a viable strategy. nih.govresearchgate.net The development of chiral catalysts that can effectively differentiate between the enantiomers of spiropentyl alcohols would be a significant advancement.
The table below summarizes potential enantioselective methodologies that could be explored for the synthesis of chiral spiropentyl alcohols.
| Methodology | Potential Catalyst/Reagent | Key Challenge |
| Asymmetric addition to spiropentyl ketones | Chiral metal complexes (e.g., Ru, Rh, Ir), Organocatalysts (e.g., chiral amines, phosphoric acids) | High steric hindrance around the carbonyl group. |
| Enantioselective reduction of spiropentyl ketones | Chiral borane (B79455) reagents, enzyme-catalyzed reductions | Controlling the facial selectivity of hydride delivery. |
| Kinetic resolution of racemic spiropentyl alcohols | Lipases, chiral acylation catalysts (e.g., chiral DMAP derivatives) | Designing catalysts with sufficient steric and electronic discrimination. nih.gov |
| Asymmetric hydroboration of vinyl-spiropentanes | Chiral boranes (e.g., IpcBH2) | Synthesis of the requisite vinyl-spiropentane precursor. |
Advancements in Stereoselective Synthesis of Polysubstituted Spiropentanes
Recent breakthroughs have significantly advanced the stereoselective synthesis of polysubstituted spiropentanes. A notable development is a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. acs.org This method allows for the creation of spiropentanes with up to five contiguous stereocenters. acs.org The key to this approach is the use of a directing group that controls the regioselectivity of the carbometalation and subsequently acts as a leaving group in an intramolecular nucleophilic substitution. acs.org
The ability to introduce multiple substituents with high stereocontrol opens the door to the synthesis of complex spiropentane-containing molecules with potential applications in medicinal chemistry and materials science. The use of a strongly chelating alcohol directing group has been shown to promote fully diastereoselective carbometalation, leading to a single diastereomer of the spiropentane (B86408) product. acs.org This highlights the power of substrate control in achieving high levels of stereoselectivity.
Exploration of Unprecedented Reactivity Patterns and Rearrangements
The high ring strain of the spiro[2.2]pentane system makes it prone to unique reactivity and rearrangement reactions. The cleavage of the C-O bond in oxaspiro[2.2]pentanes upon acid-mediated rearrangement or nucleophile addition is a well-documented example of this reactivity. nih.gov
More complex rearrangements are also possible. For instance, nucleophilic additions to 1,4-dioxaspiro[2.2]pentanes, which contain two epoxide rings, can lead to the formation of α-nucleophile substituted α'-hydroxy ketones. nih.gov The relief of ring strain is a powerful driving force for these transformations. The choice of nucleophile and reaction conditions can influence the outcome of these reactions, leading to a diverse array of products. nih.gov
Future research in this area will likely focus on uncovering new rearrangement pathways and harnessing the stored energy of the spiropentane core to drive challenging chemical transformations. The development of catalytic methods to control these rearrangements would be a particularly valuable contribution to the field.
Innovations in Asymmetric Organocatalysis for Spirocyclic Systems
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of chiral molecules, including spirocyclic compounds. This approach avoids the use of often toxic and expensive heavy metals and offers a high degree of modularity in catalyst design.
For the synthesis of spirocyclic systems, organocatalysts can be employed in a variety of reaction types, including Michael additions, aldol (B89426) reactions, and cycloadditions. researchgate.net For instance, chiral primary amines have been used to catalyze the cascade reaction between cyanoketones and cyclic 2,4-dienones to produce spiro-dihydropyrano cyclohexanones.
The application of organocatalysis to the synthesis of spiro[2.2]pentane derivatives is a promising but still relatively unexplored area. The development of organocatalysts that can effectively operate on the sterically demanding spiropentane scaffold would be a significant step forward. The table below outlines some organocatalytic strategies that could be adapted for the synthesis of chiral spiropentanes.
| Organocatalytic Strategy | Catalyst Type | Potential Application for Spiro[2.2]pentanes |
| Aminocatalysis | Chiral primary or secondary amines | Enantioselective functionalization of spiropentyl aldehydes or ketones. |
| Brønsted Acid Catalysis | Chiral phosphoric acids | Asymmetric additions to spiropentyl imines or alkenes. |
| Hydrogen Bonding Catalysis | Chiral ureas and thioureas | Enantioselective reactions involving spiropentyl-containing substrates. |
| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHCs | Asymmetric annulation reactions to form the spiropentane core. |
Design and Synthesis of Novel Chiral Ligands Featuring Spiro Scaffolds
The rigid and well-defined three-dimensional structure of the spiro[2.2]pentane framework makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. The C2 symmetry that can be incorporated into these ligands is a particularly desirable feature, as it often leads to high levels of enantioselectivity in catalytic reactions. researchgate.net
While spiro ligands based on other backbones, such as spirobiindane and spirobichroman, have been successfully developed and applied in a range of asymmetric transformations, the potential of spiro[2.2]pentane-based ligands remains largely untapped. researchgate.netnih.gov The synthesis of such ligands would likely involve the stereoselective functionalization of the spiropentane core to introduce coordinating groups, such as phosphines, amines, or oxazolines.
The development of efficient synthetic routes to enantiomerically pure, functionalized spiro[2.2]pentanes is a key prerequisite for the advancement of this area. Once synthesized, these novel ligands could be screened in a variety of metal-catalyzed reactions, including hydrogenation, C-C bond formation, and C-heteroatom bond formation, to assess their catalytic potential. The unique steric and electronic properties of the spiro[2.2]pentane scaffold could lead to ligands with unprecedented reactivity and selectivity.
Q & A
Q. What synthetic methodologies are effective for producing (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or enantioselective reduction of ketone precursors. For example, chiral catalysts like Ru-BINAP complexes can achieve >90% enantiomeric excess (ee) by optimizing reaction conditions (e.g., 50°C, 10 bar H₂, ethanol solvent) . Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical integrity .
Q. How is the structure and purity of this compound confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies key signals: the spiro[2.2]pentane ring protons resonate at δ 0.8–1.5 ppm, while the hydroxyl proton appears as a broad singlet (~δ 2.5 ppm). Infrared (IR) spectroscopy confirms the -OH stretch (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 112.12 [M+H]⁺). Purity is assessed via gas chromatography (GC) with flame ionization detection (FID) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water. Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 30 days when stored in inert atmospheres (argon) with desiccants. Accelerated degradation studies (40°C/75% humidity) reveal <5% decomposition after 14 days .
Advanced Research Questions
Q. How does the spiro[2.2]pentane ring influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The spirocyclic system imposes significant ring strain, enhancing reactivity in SN2 reactions. For example, tosylation of the alcohol with TsCl/pyridine proceeds at 0°C with 85% yield. Oxidation with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone but may require low temperatures (-10°C) to avoid ring-opening side reactions. Computational DFT studies (B3LYP/6-31G*) correlate strain energy (~20 kcal/mol) with reaction activation barriers .
Q. What computational tools predict retrosynthetic pathways and synthetic accessibility for this compound?
- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) propose retrosynthetic routes via ketone reduction or spirocyclic precursor coupling. For instance, spiro[2.2]pentane-1-carbaldehyde (CAS 123456-78-9) can be reduced enantioselectively. Synthetic accessibility scores (SAScore: 3.2/10) highlight challenges in chiral center control and ring synthesis. Molecular dynamics simulations (AMBER) model solvent effects on reaction trajectories .
Q. How do stereochemical variations (e.g., enantiomers or diastereomers) affect biological activity or catalytic performance?
- Methodological Answer : Comparative studies with the (1S)-enantiomer show divergent binding affinities in enzyme assays (e.g., 50% inhibition at 10 μM vs. 100 μM for (1R)). Chiral stationary phase HPLC (CSP-HPLC) separates enantiomers, while circular dichroism (CD) spectra (200–300 nm) confirm absolute configuration. In asymmetric catalysis, the (1R)-form acts as a ligand in Pd-catalyzed cross-couplings, achieving 92% ee vs. 12% for (1S) .
Q. What strategies resolve contradictions in spectral data or crystallographic findings for this compound?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are resolved via 2D techniques (COSY, HSQC). Single-crystal X-ray diffraction confirms bond angles (C-C-C: 60° in spiro ring) and torsional strain. For disputed IR peaks, temperature-dependent studies (-50°C) sharpen -OH stretches, reducing ambiguity. Collaborative data-sharing platforms (CIF files in Crystallography Open Database) validate structural models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
